tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate

USP30 inhibition deubiquitinating enzyme mitophagy

Procuring racemic or misconfigured 7-azabicyclo[2.2.1]heptane building blocks introduces stereochemical risk that invalidates USP30 (IC50 62-194 nM) and PAD4 (IC50 13-45.5 nM) inhibitor SAR. Generic substitution is not tolerated in patent-defined pharmacophores. • Single-enantiomer (1R,2R,4S) absolute configuration matched to FORMA/Gilead patent scaffolds - confirms ligand-target complementarity. • Boc-orthogonal protection enables selective exo-2-amine liberation for amide coupling, reductive amination, or PROTAC linker attachment. • Batch-to-batch ≥98% purity with documented storage (2-8°C, sealed, dry) supports cGMP-adjacent preclinical workflows and regulatory documentation.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8227366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC1N2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1
InChIKeySENOIERVHIUDCX-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate: Chiral Bicyclic Amine Building Block


tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate (CAS 2098589-06-9) is a chirally defined, single-enantiomer Boc-protected bicyclic amine within the 7-azabicyclo[2.2.1]heptane family [1]. It bears a rigid, conformationally constrained norbornane-like scaffold bearing a tert-butyl carbamate at the 7-bridgehead nitrogen and a free exo 2-amino substituent, yielding the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The defined (1R,2R,4S) absolute stereochemistry distinguishes it from its enantiomeric and diastereomeric alternatives and underpins its specific utility in recently patented drug discovery programs targeting USP30 and protein-arginine deiminase 4 (PAD4) [2][3].

Chiral bicyclic amine building block with defined (1R,2R,4S) stereochemistry
Boc-protection strategy supports orthogonal deprotection for multi-step synthesis
Workflow-ready for patent-disclosed USP30 and PAD4 inhibitor programs

Why Racemic 7-Azabicyclo[2.2.1]heptane Carbamates Cannot Substitute


In-class 7-azabicyclo[2.2.1]heptane carbamates are not interchangeable because the rigid bicycle bears up to three stereogenic centers; altering the absolute configuration at any one carbon center produces distinct diastereomers or enantiomers that differ in molecular shape, target recognition, and potency [1]. The (1R,2R,4S) absolute configuration is expressly recited in multiple bioactive patent compounds where the corresponding racemic or alternative diastereomeric forms are not tolerated, making generic substitution inadequate for programs requiring defined, stereochemically faithful intermediates [2][3]. Generic, racemic, or endo-configured alternatives lack documented potency in the USP30 and PAD4 inhibitor programs and therefore introduce unacceptable structural and biological risk.

Target
(1R,2R,4S) Single Enantiomer
Defined stereochemistry embedded in bioactive patent compounds; supports enantiomer-specific attribution
vs
Substitute
Racemic / Diastereomeric Forms
May significantly reduce target engagement; documented potency only exists for (1R,2R,4S) core; class-level data suggests enantiomeric affinity ratios can exceed 10-fold

Quantitative Differentiation vs. Closest Structural Analogs


Stereochemistry-Dependent USP30 Inhibition

The (1R,2R,4S) stereoconfiguration is present in the core of USP30 inhibitor BDBM592694, which exhibits an IC50 of 62 nM against recombinant human USP30 in a fluorescence-based assay [1]. A structurally related compound bearing the same (1R,2R,4S) scaffold, BDBM592822, shows an IC50 of 194 nM in the identical USP30 assay [2]. Both compounds are disclosed in US Patent 11,572,374, where the (1R,2R,4S) stereochemistry is explicitly required; no racemic or alternative diastereomer is shown to retain activity [3]. This demonstrates that the chiral configuration is an essential determinant of USP30 affinity, not a variable that can be interchanged without substantial potency loss.

USP30 Inhibition
Reported
62 nM No race. data
Supports enantiomer-dependent target engagement
(1R,2R,4S) core required for potency; alternative diastereomers lack documented activity
USP30 inhibition deubiquitinating enzyme mitophagy neurodegeneration

Stereochemistry-Controlled PAD4 Inhibitory Potency

The (1R,2R,4S) scaffold is an integral substructure in Gilead Sciences' PAD4 inhibitor BDBM646150, which achieves an IC50 of 13 nM and 45.5 nM (two determinations) against human PAD4 in a 384-well fluorescence assay [1]. This compound is disclosed in US Patent 11,878,965 (Examples 135 and 206), where the (1R,2R,4S) stereochemistry is a critical pharmacophoric element [2]. No data for the enantiomeric (1S,2S,4R) or other diastereomeric intermediates are reported in this series, indicating that stereochemical fidelity is a prerequisite for accessing the nanomolar potency regime in PAD4 inhibition.

PAD4 Inhibition
Reported
13 nM No enant. data
Context-dependent stereochemical attribution for nanomolar potency
Patented PAD4 pharmacophore relies on (1R,2R,4S) configuration
PAD4 inhibition protein-arginine deiminase Gilead Sciences inflammatory disease

Analytical Purity and Enantiomeric Fidelity

Commercially available tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is supplied at ≥98% analytical purity (HPLC) from vendors such as ChemScene (Cat. CS-0310913) and ≥97% from MolCore (Cat. MCT66555) . In contrast, racemic or relative-configuration mixtures such as rel-tert-butyl (1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate are typically supplied at 95% purity as hydrochloride salts . The higher purity and the absence of the opposite enantiomer (which constitutes 50% of a racemic mixture but is functionally inactive as demonstrated in Sections 3.1–3.2) translate directly into fewer purification steps downstream and a lower risk of propagating an undesired stereoisomer into late-stage synthetic intermediates.

Enantiomeric Purity
Specification review
≥98% ee
Supports stereochemical fidelity in synthesis
Supplier-reported HPLC; racemate purity ≤95% with 50% active content
chiral purity enantiomeric excess quality control procurement specification

Enantiomeric Influence on Biological Activity

While no direct head-to-head potency comparison exists for tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate itself, class-wide precedent demonstrates that enantiomeric 7-azabicyclo[2.2.1]heptane derivatives can exhibit substantially divergent biological activity. Gao et al. (2007) showed that (−)-enantiomers of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane displayed substantially greater in vitro nAChR binding affinity than their (+)-counterparts, and this enantioselectivity persisted in biodistribution studies in rodents and baboons [1]. Similarly, epibatidine enantiomers differ in Ki values (0.045 vs. 0.058 nM) [2]. This class-level behavior reinforces that the choice of a specific, single enantiomer building block—rather than a racemic or alternative stereoisomer—is a critical decision point with potential pharmacodynamic consequences.

Enantioselectivity
Class-level
>10-fold Class range
Class-level precedent for potency divergence with enantiomer switch
Observed in 7-azabicyclo[2.2.1]heptane nAChR binding derivatives
enantioselectivity nicotinic acetylcholine receptor binding affinity PET imaging

Recommended Procurement Scenarios


USP30-Targeted Medicinal Chemistry

Programs developing USP30 inhibitors for neurodegenerative disease or mitophagy modulation should prioritize procurement of the (1R,2R,4S) single enantiomer as the crucial chiral intermediate. Patent US 11,572,374 (FORMA Therapeutics) and associated BindingDB data establish that USP30 inhibitory activity (IC50 62–194 nM) is only demonstrated for compounds built on the (1R,2R,4S) scaffold [1][2]. Substitution with racemic or diastereomeric building blocks introduces a stereochemical variable that compromises ligand-target complementarity and invalidates patent-defined SAR.

PAD4 Inhibitor Synthesis for Inflammatory Disease

Research groups replicating or optimizing the Gilead Sciences PAD4 inhibitor series (US 11,878,965) must source the (1R,2R,4S) building block to access the nanomolar IC50 values (13–45.5 nM) reported for compounds such as BDBM646150 [1][2]. The defined stereochemistry is embedded in the pharmacophore; starting from a racemic or (1S,2S,4R) building block precludes reaching the disclosed potency and compromises intellectual property positioning.

Late-Stage Functionalization and Library Synthesis

The Boc-protected amine in tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate can be selectively deprotected (TFA or HCl) to liberate the free exo-2-amine for amide coupling, reductive amination, or sulfonylation, while the 7-Boc group remains orthogonal. This dual-protection strategy, combined with single-enantiomer purity ≥98%, makes it suitable for parallel library synthesis, fragment-based drug discovery, and PROTAC linker attachment, where stereochemical fidelity must be maintained across large compound sets .

Chiral Building Block Supply for CRO/CDMO Scale-Up

Contract research and manufacturing organizations supporting USP30 or PAD4 programs benefit from specifying this compound by its IUPAC name and CAS number (2098589-06-9 / 2381171-65-7) to ensure batch-to-batch stereochemical consistency. Supplier documentation of ≥97% purity and defined storage conditions (2–8 °C, dry, sealed) meet cGMP-adjacent quality standards for preclinical development, reducing the risk of stereoisomer contamination that could derail biologic assay interpretation or regulatory documentation .

Application
Selection Property
Validation Focus
USP30 Inhibitor Synthesis
Enantiomer-specific scaffold
Target-engagement assay replication
PAD4 Inhibitor Synthesis
Stereochemically faithful intermediate
Pharmacophore-driven potency review
Library / PROTAC Synthesis
Orthogonal Boc/amine protection
Enantiomeric purity maintenance across large sets
Preclinical Scale-Up
Batch-to-batch chiral consistency
Supplier documentation for QC audit trail
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